molecular formula C15H20N6S B6441516 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549027-00-9

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6441516
CAS No.: 2549027-00-9
M. Wt: 316.4 g/mol
InChI Key: SDIDEQMPLFCGKI-UHFFFAOYSA-N
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Description

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of ethyl-substituted pyrimidine with methylsulfanyl and pyrimidin-2-yl piperazine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to ensure consistent quality and high throughput, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
  • 4-ethyl-2-(methylsulfanyl)-6-[4-(quinolin-2-yl)piperazin-1-yl]pyrimidine

Uniqueness

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

4-ethyl-2-methylsulfanyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6S/c1-3-12-11-13(19-15(18-12)22-2)20-7-9-21(10-8-20)14-16-5-4-6-17-14/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIDEQMPLFCGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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